molecular formula C9H14N2O B2636895 1-(2-Methoxyphenyl)ethane-1,2-diamine CAS No. 96929-49-6

1-(2-Methoxyphenyl)ethane-1,2-diamine

Cat. No.: B2636895
CAS No.: 96929-49-6
M. Wt: 166.224
InChI Key: XUBNIEXLYZKEQM-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)ethane-1,2-diamine is an organic compound with the molecular formula C9H14N2O It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an ethane-1,2-diamine moiety

Scientific Research Applications

1-(2-Methoxyphenyl)ethane-1,2-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Safety and Hazards

The safety information for 1-(2-Methoxyphenyl)ethane-1,2-diamine indicates that it is a dangerous compound. The hazard statements include H314, which means it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methoxyphenyl)ethane-1,2-diamine can be synthesized through several methods. One common approach involves the reaction of 2-methoxybenzaldehyde with ethylenediamine under acidic conditions. The reaction typically proceeds via a Schiff base intermediate, which is subsequently reduced to yield the desired diamine.

Industrial Production Methods: Industrial production of this compound often involves the use of catalytic hydrogenation of the Schiff base intermediate. This method ensures high yield and purity of the final product. The reaction is usually carried out in the presence of a palladium or platinum catalyst under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyphenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can lead to the formation of secondary amines or other reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The methoxy group and the diamine moiety play crucial roles in binding to the active sites of the targets, leading to the desired biological effects.

Comparison with Similar Compounds

  • 1-(2-Methylphenyl)ethane-1,2-diamine
  • 1-(2-Hydroxyphenyl)ethane-1,2-diamine
  • 1-(2-Chlorophenyl)ethane-1,2-diamine

Comparison: 1-(2-Methoxyphenyl)ethane-1,2-diamine is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties. Compared to its analogs, the methoxy group enhances the compound’s solubility and reactivity, making it more suitable for certain applications. Additionally, the methoxy group can influence the compound’s binding affinity to molecular targets, potentially leading to improved efficacy in biological assays.

Properties

IUPAC Name

1-(2-methoxyphenyl)ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-12-9-5-3-2-4-7(9)8(11)6-10/h2-5,8H,6,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUBNIEXLYZKEQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CN)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96929-49-6
Record name 1-(2-methoxyphenyl)ethane-1,2-diamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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